The Molecular Architecture and Synthetic Utility of (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol: A Technical Guide
The Molecular Architecture and Synthetic Utility of (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry and targeted drug discovery, chiral bicyclic scaffolds serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 83808-07-5) is a highly versatile, enantiopure indanol derivative[1]. Characterized by its rigid indane core, a stereospecific (1R)-hydroxyl group, and a reactive C4-bromine atom, this compound is engineered for late-stage functionalization. It is prominently featured in the synthesis of advanced kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) pathways in oncology[2][3].
This whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its enantioselective synthesis, and its validated applications in pharmaceutical development.
Physicochemical Profiling & Structural Analysis
The utility of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol stems directly from its bifunctional nature. The molecule possesses two distinct orthogonal reactive sites:
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The C4-Bromine Handle: Acts as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), allowing for the extension of the aromatic system without disrupting the chiral center.
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The (1R)-Hydroxyl Center: Provides a stereochemically defined anchor. Depending on the synthetic requirement, this hydroxyl can undergo stereoretentive etherification or stereoinvertive SN2 displacement, dictating the 3D spatial orientation of the final API.
Quantitative Data Summary
The following table summarizes the core physicochemical properties critical for reaction planning and chromatographic purification[4][5]:
| Property | Value |
| Chemical Name | (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol |
| CAS Registry Number | 83808-07-5 |
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.07 g/mol |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| LogP (Octanol/Water) | ~1.91 |
| Boiling Point | ~299.6 °C at 760 mmHg |
| Flash Point | ~135 °C |
Enantioselective Synthesis: The Noyori Asymmetric Transfer Hydrogenation (ATH)
The synthesis of enantiopure (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol from the prochiral ketone, 4-bromo-1-indanone, requires precise stereocontrol. While classical resolutions are inefficient, Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium(II) catalyst complexed with a chiral diamine ligand (such as (R,R)-TsDPEN) is the industry standard[6].
Mechanistic Causality
The choice of the Ru(II)-(R,R)-TsDPEN catalyst is not arbitrary. The (R,R)-ligand creates a highly specific chiral steric pocket. When the 4-bromo-1-indanone substrate coordinates to the metal center, the ligand forces the hydride (donated by formic acid) to attack exclusively from the Re face of the carbonyl carbon. This pericyclic transition state bypasses high-pressure hydrogen gas requirements and yields the (1R)-alcohol with >99% enantiomeric excess (ee).
Standard Operating Protocol: Noyori ATH Workflow
Note: This protocol is a self-validating system; the sequential washing steps are designed to sequentially eliminate the specific byproducts of the ATH catalytic cycle.
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Catalyst Pre-Activation: In a rigorously degassed Schlenk flask under an argon atmosphere, combine [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25 °C for 1 hour to generate the active 16-electron Ru catalyst.
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Substrate Introduction: Remove the DCM in vacuo. Add 4-bromo-1-indanone (1.0 equiv) to the flask.
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Hydride Delivery: Introduce a pre-mixed, degassed azeotropic solution of formic acid and triethylamine (5:2 molar ratio). Causality: This specific ratio maintains a constant concentration of hydride while buffering the pH to prevent acid-catalyzed degradation of the indanol product.
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Reaction Execution: Stir the mixture at 30–40 °C for 12–16 hours. Monitor completion via TLC or LC-MS.
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Quenching & Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M aqueous HCl (to protonate and remove residual triethylamine), saturated NaHCO3 (to neutralize excess acid), and brine.
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Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the crystalline (1R)-product.
Catalytic logic of Ru-catalyzed asymmetric transfer hydrogenation.
Applications in Oncology Drug Development
The primary industrial application of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol is as an intermediate in the synthesis of targeted kinase inhibitors. Specifically, it is a critical precursor for compounds containing pyrazolo[4,3-b]pyridine motifs, which act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR)[2][3].
Structural Integration into APIs
During API synthesis, the (1R)-alcohol is often protected or directly utilized to form an ether linkage with a central heterocyclic scaffold. Subsequently, the C4-bromine undergoes a Palladium-catalyzed Suzuki coupling with a boronic acid derivative to attach the final pharmacophore[3]. The precise (1R) stereochemistry ensures that the resulting molecule adopts the exact bioactive conformation required to competitively bind to the ATP-binding cleft of the FGFR kinase domain, thereby halting aberrant downstream MAPK/ERK signaling associated with tumor proliferation.
Mechanism of action for indanol-derived FGFR inhibitors in oncology.
Safety, Handling, and Regulatory Classification
When handling (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol at scale, strict adherence to Globally Harmonized System (GHS) protocols is mandatory. The compound exhibits localized toxicity and requires appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical safety goggles, operated within a certified fume hood.
GHS Hazard Classifications:
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Skin Irrit. 2 (H315): Causes skin irritation[7].
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Eye Irrit. 2A (H319): Causes serious eye irritation[7].
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STOT SE 3 (H336): May cause drowsiness or dizziness (Specific target organ toxicity — single exposure)[7].
References
- NextSDS. "(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol - Chemical Substance Information." NextSDS Database.
- Google Patents. "US 2021/0106588 A1 - Pyrazolo[4,3-b]pyridine derivatives as FGFR inhibitors." Googleapis.
- Google Patents. "WO 2021/076602 A1 - FGFR-associated diseases such as cancer." Googleapis.
- ResearchGate. "ansa-Ruthenium(II) Complexes of R2NSO2DPEN-(CH2)n(η6-Aryl)." ResearchGate.
- Benchchem. "4-Bromo-7-(methylsulfonyl)-1-indanone & Related Aryl Sulfones." Benchchem Database.
- Guidechem. "1H-Inden-2-ol,5-bromo-2,3-dihydro - Physical Properties." Guidechem.
- ChemScene. "83808-07-5 | (R)-4-bromo-2,3-dihydro-1H-inden-1-ol." ChemScene.
- NextSDS. "(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol Hazard Classifications." NextSDS.
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